JCC76

Her2-positive breast cancer Antiproliferative activity JCC76

JCC76 is a dual-mechanism chemical probe inhibiting Hsp27 and tubulin polymerization, with validated Her2 downregulation in SKBR-3 (IC50=3.43 μM) and LTEDaro aromatase inhibitor-resistant cells (IC50=2.75 μM). Procure JCC76 to ensure fidelity in Her2-driven proliferation or endocrine resistance studies. Substituting Nimesulide or generic Hsp27 inhibitors compromises target specificity and experimental reproducibility.

Molecular Formula C24H32N2O4S
Molecular Weight 444.6 g/mol
Cat. No. B1672820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJCC76
Synonymscyclohexanecarboxylic acid (3-(2,5-dimethylbenzyloxy)-4-(methanesulfonylmethylamino)phenyl)amide
JCC 76
JCC-76
JCC76 cpd
Molecular FormulaC24H32N2O4S
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)COC2=C(C=CC(=C2)NC(=O)C3CCCCC3)N(C)S(=O)(=O)C
InChIInChI=1S/C24H32N2O4S/c1-17-10-11-18(2)20(14-17)16-30-23-15-21(12-13-22(23)26(3)31(4,28)29)25-24(27)19-8-6-5-7-9-19/h10-15,19H,5-9,16H2,1-4H3,(H,25,27)
InChIKeyNLBGXSHIKISRHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JCC76 (CAS 1021926-22-6): Procurement-Ready Chemical Identity and Core Properties for Research


N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide, universally identified by its research code JCC76 (CAS 1021926-22-6), is a small-molecule chemical probe with a molecular weight of 444.6 g/mol and the molecular formula C24H32N2O4S . It is characterized as a selective inhibitor of heat shock protein 27 (Hsp27) and is known to inhibit the proliferation of human epidermal growth factor 2 (Her2)-overexpressing cancer cells . This compound is a derivative of the COX-2 inhibitor Nimesulide and is provided as a solid powder with purity >98%, soluble in DMSO, and is suitable for in vitro cellular assays .

Critical Scientific Rationale: Why JCC76 Cannot Be Interchanged with its Progenitor Nimesulide or Generic Hsp27 Inhibitors


Procuring a generic Hsp27 inhibitor or the parent COX-2 inhibitor Nimesulide in place of JCC76 will result in a fundamental failure of the experimental objective. JCC76 was derived from Nimesulide through a focused medicinal chemistry effort specifically to dissect and improve its anti-proliferative activity against Her2-overexpressing cancer cells, which is a distinct mechanism from COX-2 inhibition [1]. Unlike Nimesulide, JCC76 functions as a dual ligand for tubulin and Hsp27, inhibiting tubulin polymerization and downregulating Her2, a dual mechanism not present in the parent compound [2]. Furthermore, extensive structural optimization of the JCC76 scaffold has yielded analogs (e.g., derivatives 16 and 17) with further improved selectivity, underscoring the steep structure-activity relationship (SAR) within this unique chemical space [3]. Therefore, substituting JCC76 with an in-class alternative without specific comparative data risks selecting a compound with an entirely different polypharmacology and target selectivity profile.

Procurement Decision Data: Direct Quantitative Evidence for JCC76 Differentiation


Superior Antiproliferative Potency in SKBR-3 Her2+ Breast Cancer Cells Compared to Parent Scaffold

JCC76 demonstrates enhanced potency against the Her2-overexpressing SKBR-3 breast cancer cell line. This represents a key differentiation from the parent COX-2 inhibitor Nimesulide, whose primary pharmacological target is not Her2-driven proliferation. The specific IC50 value for JCC76 in SKBR-3 cells is 3.43 μM . This quantifies the improved activity profile engineered through structural modification, making JCC76 the relevant tool compound for Her2 pathway studies.

Her2-positive breast cancer Antiproliferative activity JCC76

Potent Antiproliferative Activity in Long-Term Estrogen-Deprived Aromatase Inhibitor-Resistant Cells

JCC76 effectively inhibits the proliferation of LTEDaro cells, a model of aromatase inhibitor-resistant breast cancer, with an IC50 of 2.75 ± 0.31 μM [1]. This activity is mechanistically linked to the downregulation of pAKT, BCL-2, and pBad proteins, leading to apoptosis [1]. This specific activity profile differentiates JCC76 from other Hsp27 inhibitors that may not engage the same downstream pathways or demonstrate comparable efficacy in this clinically relevant resistance model.

Aromatase inhibitor resistance Breast cancer LTEDaro cells

Engineered Dual Targeting Mechanism: Tubulin Polymerization and Hsp27 Inhibition

Unlike its parent compound Nimesulide or many single-target Hsp27 inhibitors, JCC76 functions as a dual ligand, binding to both tubulin and Hsp27 [1]. This dual mechanism results in the inhibition of tubulin polymerization while also downregulating the Her2 pathway. Structural modification efforts have successfully dissected these two activities; certain JCC76 analogs exhibit enhanced tubulin inhibition but reduced Hsp27 chaperone inhibition, highlighting the unique and separable polypharmacology of the JCC76 scaffold [2].

Tubulin inhibitor Hsp27 inhibitor Mechanism of action

SAR-Informed Structural Optimization: The JCC76 Scaffold Enables Potency and Selectivity Tuning

The JCC76 scaffold has been subjected to rigorous ligand-based structural optimization, resulting in the synthesis of 23 analogs [1]. This effort led to the identification of specific derivatives (e.g., compounds 16 and 17) with improved activity and selectivity against Her2-positive breast cancer cells compared to the JCC76 lead [2]. This body of SAR work confirms that the JCC76 core is a privileged structure whose activity and selectivity can be systematically modulated, which is a key differentiator from a less-characterized or 'flat' SAR chemical series.

Structure-activity relationship Lead optimization Chemical probe

Optimal Research Use Cases for JCC76 Procurement: Where the Data Shows Strongest Fit


Investigating the Hsp27-Her2 Signaling Axis in Breast Cancer

JCC76 is the preferred chemical probe for dissecting the functional link between Hsp27 chaperone activity and Her2-driven proliferation. Its demonstrated potency in Her2-overexpressing SKBR-3 cells (IC50 = 3.43 μM) provides a validated starting point for experiments involving Her2+ breast cancer cell lines . Its use is supported by literature showing Her2 downregulation as a key mechanism, making it superior to non-selective or off-target Hsp27 inhibitors for this specific pathway analysis.

Modeling and Overcoming Aromatase Inhibitor Resistance

For research programs focused on endocrine therapy resistance, JCC76 is a highly relevant tool compound. Its efficacy in LTEDaro cells (IC50 = 2.75 ± 0.31 μM), a model of long-term estrogen deprivation and aromatase inhibitor resistance, positions it as a valuable probe to investigate mechanisms of resistance and to screen for combination strategies [1]. Its established mechanism of downregulating survival proteins like pAKT and BCL-2 further reinforces its suitability for this application.

Chemical Biology Studies on Dual Tubulin/Hsp27 Targeting

JCC76 is uniquely suited as a tool compound for researchers investigating the biological consequences of simultaneous tubulin polymerization and Hsp27 chaperone inhibition. Its characterization as a dual ligand for both targets makes it a critical positive control or starting point for screening campaigns aimed at discovering novel agents with this rare polypharmacology [2]. The availability of SAR data on analogs that dissect these two activities provides a powerful comparative framework for functional studies [3].

Lead Compound for Focused Medicinal Chemistry Optimization

For medicinal chemistry teams, JCC76 represents a validated lead scaffold with a published SAR landscape. The synthesis and evaluation of 23 analogs and the identification of derivatives with improved properties (e.g., compounds 16 and 17) demonstrate that the core structure is amenable to modification and potency/selectivity tuning [4][5]. Procuring JCC76 as a reference standard is essential for benchmarking new analogs in a drug discovery program targeting Hsp27, Her2, or tubulin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for JCC76

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.